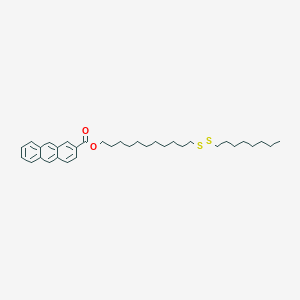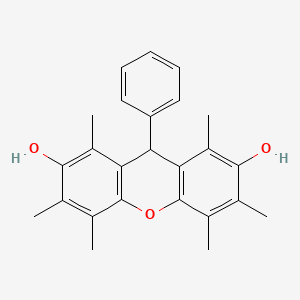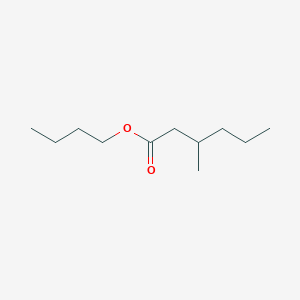
3-Butylidene-1-methylcyclopent-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Butylidene-1-methylcyclopent-1-ene is an organic compound with the molecular formula C10H16 It is a cyclopentene derivative featuring a butylidene group at the third position and a methyl group at the first position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butylidene-1-methylcyclopent-1-ene can be achieved through several methods. One common approach involves the reaction of 3-methylcyclopent-1-ene with butylidene chloride under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the deprotonation and subsequent nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. Catalysts such as palladium or nickel complexes may be employed to enhance the reaction efficiency .
化学反应分析
Types of Reactions
3-Butylidene-1-methylcyclopent-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the compound in the presence of a palladium catalyst can reduce the double bonds, yielding saturated hydrocarbons.
Substitution: Halogenation reactions with reagents such as bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Br2 or Cl2 in an inert solvent like carbon tetrachloride (CCl4).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated cyclopentene derivatives.
科学研究应用
3-Butylidene-1-methylcyclopent-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用机制
The mechanism of action of 3-Butylidene-1-methylcyclopent-1-ene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo various biochemical transformations, leading to the formation of active metabolites that exert specific effects on cellular pathways. For example, its oxidation products may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation .
相似化合物的比较
Similar Compounds
- 3-sec-Butylidene-1-sec-butyl-1-cyclopentene
- 3-Methylcyclopent-1-ene
Comparison
3-Butylidene-1-methylcyclopent-1-ene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to 3-sec-Butylidene-1-sec-butyl-1-cyclopentene, it has a different steric arrangement, affecting its reactivity and interaction with other molecules. Similarly, 3-Methylcyclopent-1-ene lacks the butylidene group, resulting in different chemical behavior and applications .
属性
CAS 编号 |
184687-63-6 |
|---|---|
分子式 |
C10H16 |
分子量 |
136.23 g/mol |
IUPAC 名称 |
3-butylidene-1-methylcyclopentene |
InChI |
InChI=1S/C10H16/c1-3-4-5-10-7-6-9(2)8-10/h5,8H,3-4,6-7H2,1-2H3 |
InChI 键 |
JCSWONZTCXYFJF-UHFFFAOYSA-N |
规范 SMILES |
CCCC=C1CCC(=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


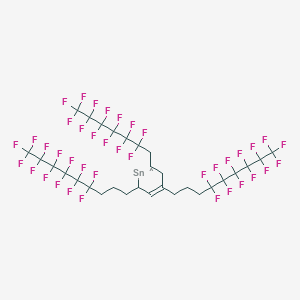
![[1-({[(1R)-1-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-3-{3-methyl-5-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}propyl]sulfanyl}methyl)cyclopropyl]acetic acid](/img/structure/B14261112.png)
![8-methyl-6,7,8,9-tetrahydro-2H-pyrazolo[3,4-c]isoquinolin-1-amine](/img/structure/B14261114.png)
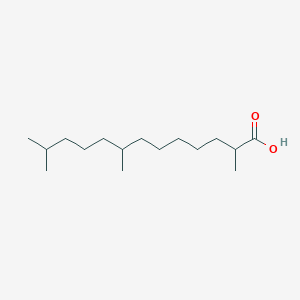
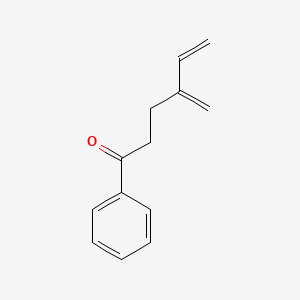
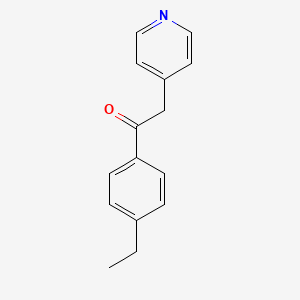
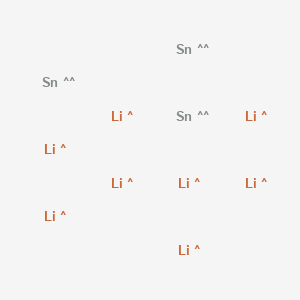
![8-Methyl-5-[(methylsulfanyl)methyl]-3-thiabicyclo[3.3.1]non-7-en-6-one](/img/structure/B14261160.png)
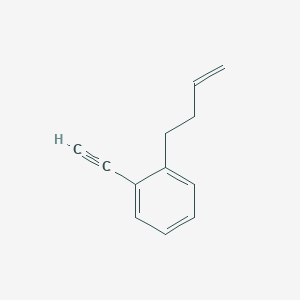
![6,7-dichloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14261170.png)

